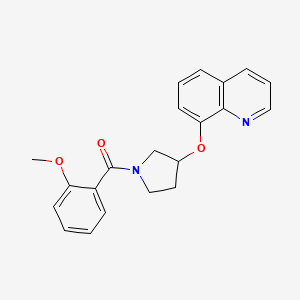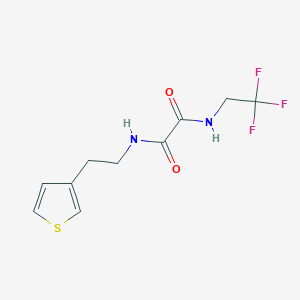![molecular formula C22H19ClN4OS B2450820 7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242871-68-6](/img/structure/B2450820.png)
7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Tetrahydroquinolino Thieno[3,2-d]pyrimidine Derivatives : Abdel-rahman, Awad, and Bakhite (1992) synthesized novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the compound's potential as a key structure in the synthesis of complex molecules (Abdel-rahman, Awad, & Bakhite, 1992).
Antiepileptic Properties
- Antiepileptic Activity : A study by Karthick et al. (2016) investigated the antiepileptic properties of novel thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, demonstrating the therapeutic potential of compounds structurally related to thieno[3,2-d]pyrimidin-4(3H)-one (Karthick, Selvam, Palanirajan, & Ramu, 2016).
Antimicrobial Applications
- Antimicrobial Agent Synthesis : Fayed et al. (2014) synthesized new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives as antimicrobial agents, indicating the compound's potential in creating effective antimicrobial drugs (Fayed, Amr, Al-Omar, & Mostafa, 2014).
- Antimicrobial Activity of Spiro Compounds : Hafez, El-Gazzar, and Zaki (2016) explored the antimicrobial activities of thieno[3,2-d]pyrimidine derivatives, further emphasizing its role in developing new antimicrobial treatments (Hafez, El-Gazzar, & Zaki, 2016).
Antitumor Activity
- Evaluation of Antitumor Activity : A study by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives indicated their potent anticancer activity, showing the relevance of this compound in cancer research (Hafez & El-Gazzar, 2017).
Interaction with Bovine Serum Albumin
- Protein Interaction Studies : Gong-wu (2011) investigated the interaction between a derivative of thieno[3,2-d]pyrimidin-4(3H)-one and bovine serum albumin, which is crucial for understanding its pharmacokinetics (Gong-wu, 2011).
Serotonin Receptor Antagonism
- Serotonin 5-HT6 Receptor Antagonists : Ivachtchenko et al. (2010) synthesized 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating their potential as selective serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010).
Phosphodiesterase 7 Inhibition
- Phosphodiesterase 7 Inhibitors : Kawai et al. (2014) discovered potent phosphodiesterase 7 inhibitors from thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting their potential in treating disorders related to PDE7 (Kawai et al., 2014).
Mechanism of Action
properties
IUPAC Name |
7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c23-18-9-5-4-8-16(18)17-14-29-20-19(17)24-22(25-21(20)28)27-12-10-26(11-13-27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBJHBBUVPLYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2450746.png)

![6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2450748.png)


![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2450754.png)

![N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2450757.png)
![Cyclohexyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2450759.png)
![N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450760.png)